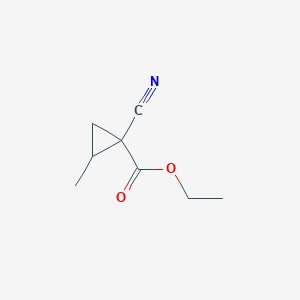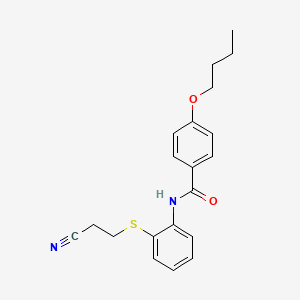![molecular formula C10H9N3OS2 B2787353 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide CAS No. 32991-61-0](/img/structure/B2787353.png)
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Mecanismo De Acción
Target of Action
carbonic anhydrase (CA) , 5-lipoxygenase (5-LOX) , and Shikimate kinase . These targets play crucial roles in various biological processes, including pH regulation in tumor cells (CA), inflammation (5-LOX ), and the biosynthesis of aromatic amino acids (Shikimate kinase ).
Mode of Action
. This allows them to interact strongly with their biological targets, leading to various changes in cellular functions.
Biochemical Pathways
carbonic anhydrase pathway involved in pH regulation, the 5-lipoxygenase pathway involved in inflammation , and the Shikimate pathway involved in the biosynthesis of aromatic amino acids .
Pharmacokinetics
. This suggests that 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide may have good bioavailability.
Result of Action
antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Action Environment
, suggesting that they may be effective in various physiological environments.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide are largely unexplored. The nature of these interactions is often determined by the specific substituents on the thiadiazole ring .
Cellular Effects
Other thiadiazole derivatives have been shown to exert various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve cost-effective synthetic schemes that ensure high yield and purity. These methods may include stepwise alkylation of sulfur atoms and acylation of nitrogen atoms to obtain the target compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
1,2,3-Thiadiazole: A different isomer with distinct properties.
1,2,5-Thiadiazole: Another isomer with unique biological activities.
Uniqueness
2-[(3-Phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl group enhances its lipophilicity, allowing it to cross cellular membranes more effectively. Additionally, the sulfanyl group provides a site for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological activities .
Propiedades
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-8(14)6-15-10-12-9(13-16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJHQHCCTYMFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2787275.png)
![Methyl (E)-4-[3-[2-(methylamino)-2-oxoethyl]-1,1-dioxo-1,4-thiazinan-4-yl]-4-oxobut-2-enoate](/img/structure/B2787277.png)
![Ethyl 6-acetyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2787278.png)


![3-chloro-4-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B2787282.png)
![ethyl 3-(3-chlorophenyl)-5-(furan-2-amido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2787285.png)
![methyl 5-{[N-(4-fluorophenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate](/img/structure/B2787288.png)


![N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2787292.png)
![(1S)-1-[4-(phenylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2787293.png)
